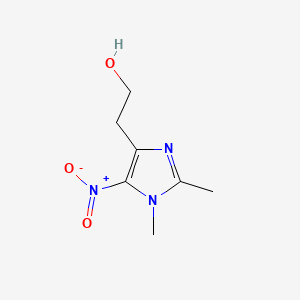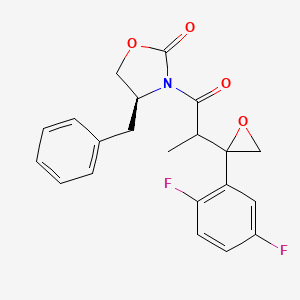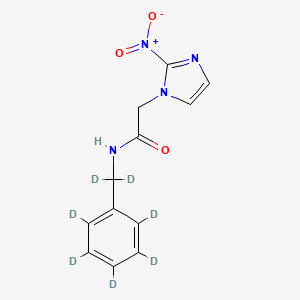
Benznidazole-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benznidazole-d7 is a deuterated form of benznidazole, a trypanocidal agent used primarily for the treatment of Chagas disease. The compound is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, making it useful in various scientific research applications, particularly in the field of pharmacokinetics and drug metabolism studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benznidazole-d7 involves the incorporation of deuterium atoms into the benznidazole molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reduction of 2-nitro-4-methylacetanilide with deuterated reducing agents .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials and optimized reaction conditions to ensure high yield and purity. The process may include steps such as deuterium exchange reactions and purification through chromatography techniques .
化学反応の分析
Types of Reactions
Benznidazole-d7 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various electrophilic metabolites.
Reduction: Reduction reactions involve the conversion of nitro groups to amines.
Substitution: Substitution reactions can occur at the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include nitroreductases, cytochrome P450 enzymes, and various oxidizing agents. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation .
Major Products Formed
The major products formed from these reactions include electrophilic metabolites that can bind to proteins, lipids, DNA, and RNA, resulting in damage to these macromolecules .
科学的研究の応用
Benznidazole-d7 is widely used in scientific research due to its unique properties. Some of its applications include:
Pharmacokinetics: Used to study the absorption, distribution, metabolism, and excretion of drugs.
Drug Metabolism: Helps in understanding the metabolic pathways and identifying metabolites.
Biological Studies: Used in studies related to the treatment of Chagas disease and other parasitic infections.
Industrial Applications: Employed in the development of new pharmaceutical formulations and drug delivery systems
作用機序
Benznidazole-d7 exerts its effects through the production of electrophilic metabolites by nitroreductases present in Trypanosoma cruzi. These metabolites bind to proteins, lipids, DNA, and RNA, causing damage to these macromolecules. The compound also increases trypanosomal death through interferon-γ, which is likely present in increased amounts due to inflammation caused by macromolecule damage .
類似化合物との比較
Similar Compounds
Some compounds similar to benznidazole-d7 include:
Nifurtimox: Another trypanocidal agent used for the treatment of Chagas disease.
Metronidazole: A nitroimidazole used to treat various infections.
Tinidazole: Similar to metronidazole, used for treating infections caused by protozoa and anaerobic bacteria.
Uniqueness
This compound is unique due to the presence of deuterium atoms, which makes it particularly useful in pharmacokinetic and drug metabolism studies. The deuterium atoms provide stability and allow for precise tracking of the compound in biological systems .
特性
分子式 |
C12H12N4O3 |
|---|---|
分子量 |
267.29 g/mol |
IUPAC名 |
N-[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-2-(2-nitroimidazol-1-yl)acetamide |
InChI |
InChI=1S/C12H12N4O3/c17-11(14-8-10-4-2-1-3-5-10)9-15-7-6-13-12(15)16(18)19/h1-7H,8-9H2,(H,14,17)/i1D,2D,3D,4D,5D,8D2 |
InChIキー |
CULUWZNBISUWAS-LINRZHOGSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])NC(=O)CN2C=CN=C2[N+](=O)[O-])[2H])[2H] |
正規SMILES |
C1=CC=C(C=C1)CNC(=O)CN2C=CN=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1s)-2-Amino-1-(2,4-Dichlorobenzyl)ethyl]-5-[2-(Methylamino)pyrimidin-4-Yl]thiophene-2-Carboxamide](/img/structure/B13863379.png)
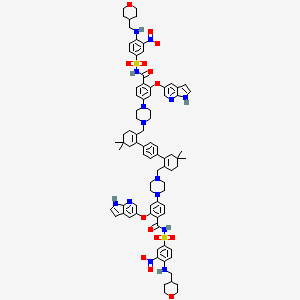
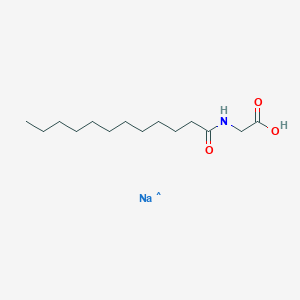
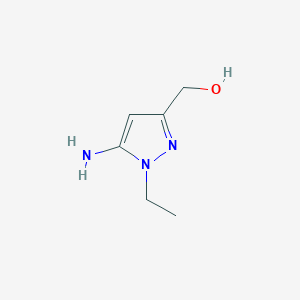
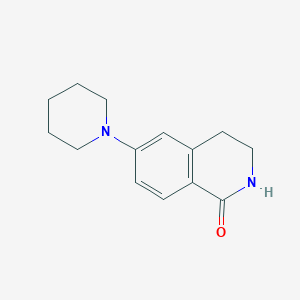
![Alpha,Alpha-[UL-13C12]Trehalose](/img/structure/B13863423.png)
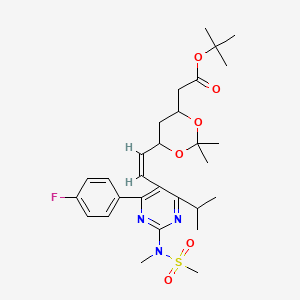
![(1R,2R,5R,8R,9S,12S)-7,12-dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B13863435.png)
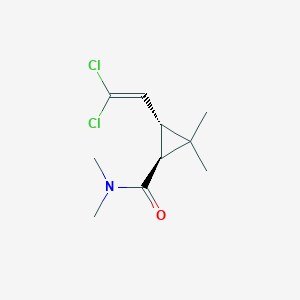
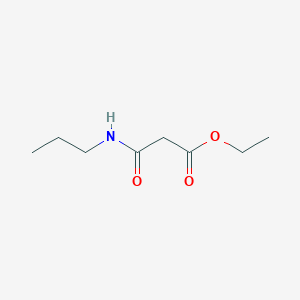
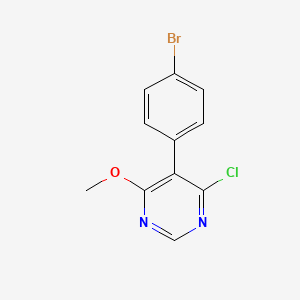
![2(1h)-Pyridinone,4-cyclopropyl-1-(2,3-dihydro-1h-indolyl)-3-[2-(5-pyrimidinyl)ethynyl]-](/img/structure/B13863444.png)
